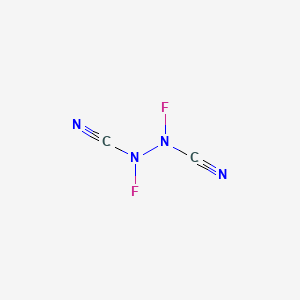![molecular formula C13H17NO2 B14306491 3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one CAS No. 113385-79-8](/img/structure/B14306491.png)
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one is a chemical compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It belongs to the class of azetidinones, which are four-membered lactams
Méthodes De Préparation
The synthesis of 3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-azetidin-2-one: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and is used in the treatment of metabolic syndrome.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: This compound shows affinity to heat shock proteins and has potential antiproliferative activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other azetidinones .
Propriétés
Numéro CAS |
113385-79-8 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-11-9-14(13(11)15)8-10-4-6-12(16-2)7-5-10/h4-7,11H,3,8-9H2,1-2H3 |
Clé InChI |
PMFKKCAEFKYYRT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(C1=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


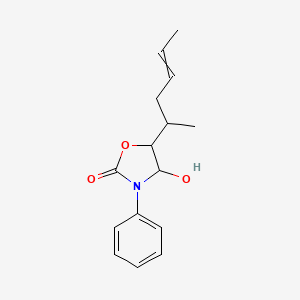
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
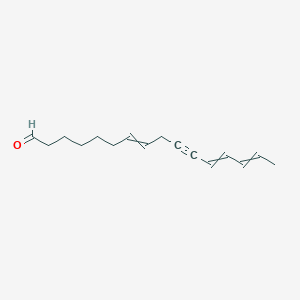


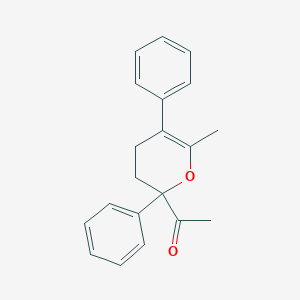
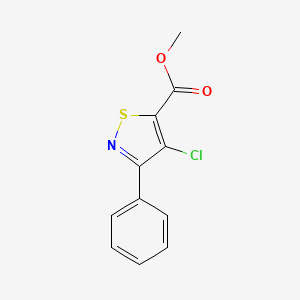
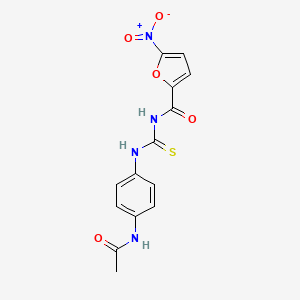
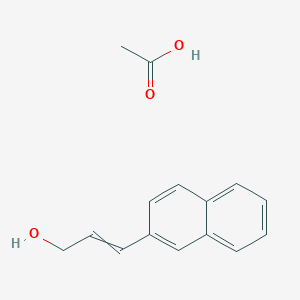
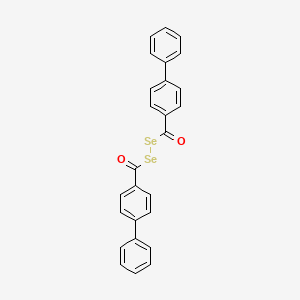
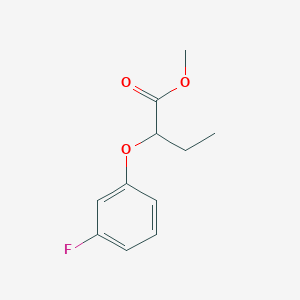
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
